Bpoc-Ser(Tbu)-OH CHA
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Description
Scientific Research Applications
Peptide Synthesis and Racemization
Bpoc-Ser(Tbu)-OH CHA is involved in the field of peptide synthesis. A study by Fenza et al. (1998) reported high levels of racemization of a similar compound, Fmoc-Ser(tBu)-OH, during stepwise solid-phase peptide synthesis under continuous-flow conditions. The research highlights the importance of the conditions used in the peptide synthesis process, specifically mentioning the use of collidine as a tertiary base to reduce racemization rates during the incorporation of serine in the peptide chain (Fenza et al., 1998).
Chemical Protective Measures and Deblocking Conditions
Another study by Kemp et al. (2009) detailed the practical preparation and deblocking conditions for N-α-2-(p-biphenylyl)-2-propyloxycarbonyl)-amino acid (N-α-Bpoc-Xxx-OH) derivatives, including Bpoc-Ser(OtBu)-OH. This research provided reproducible preparations for various L-amino acid derivatives and studied the deblocking of N-α-Bpoc peptides. The study is significant for understanding the chemical properties and handling of Bpoc-Ser(Tbu)-OH CHA in various applications, especially in peptide synthesis (Kemp et al., 2009).
Endocrine-Disrupting Chemicals and Health Impact
Although not directly related to Bpoc-Ser(Tbu)-OH CHA, there's substantial research on the impact of chemicals structurally similar to bisphenol A (BPA), which is structurally related to bisphenol compounds. Studies have shown that these chemicals, including BPA and its derivatives, can act as endocrine disruptors, affecting various biological processes and health outcomes. For instance, Kitamura et al. (2005) examined the endocrine-disrupting activities of BPA and related compounds, revealing significant variations in their estrogenic and anti-androgenic activities. This research could provide insights into the potential biological interactions and effects of Bpoc-Ser(Tbu)-OH CHA, given its structural relation to these compounds (Kitamura et al., 2005).
properties
IUPAC Name |
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAJOHYGKAYNGC-FYZYNONXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bpoc-Ser(Tbu)-OH CHA |
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